![molecular formula C20H21N3 B2749609 1-Benzyl-4-piperidinophthalazine CAS No. 304885-21-0](/img/structure/B2749609.png)
1-Benzyl-4-piperidinophthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analogues for Serotonin Receptor Antagonism
Studies have explored analogues of 1-Benzyl-4-piperidinophthalazine for their potential as serotonin receptor antagonists. For instance, research into the 5-HT1A serotonin antagonist properties of related compounds highlighted efforts to achieve improved selectivity and affinity, aiming at enhancing therapeutic efficacy with reduced side effects (Raghupathi et al., 1991).
Antimicrobial and Antifungal Properties
Another area of interest has been the synthesis and biological screening of 4-Benzyl-2H-phthalazine derivatives, which demonstrated promising effects against both Gram-positive and Gram-negative bacteria, as well as fungi (El-Wahab et al., 2011).
Potential in Antipsychotic Therapy
Compounds derived from 1-Benzyl-4-piperidinophthalazine have been evaluated for their potential as atypical antipsychotics. Research focusing on piperidine derivatives has shown promising results in behavioral models predictive of antipsychotic efficacy, suggesting a reduced induction of extrapyramidal side effects in humans (Bolós et al., 1996).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-Benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives for their anti-acetylcholinesterase activity have been a significant focus. This research aims to identify compounds with potential in treating neurodegenerative diseases, such as Alzheimer's disease, by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Sugimoto et al., 1992).
Hedgehog Signaling Pathway Inhibition
Additionally, novel benzylphthalazine derivatives have been synthesized as inhibitors of the hedgehog signaling pathway, demonstrating significant in vitro and in vivo activity, which might offer a new approach to treating cancers such as medulloblastoma (Bao et al., 2016).
Zukünftige Richtungen
Research into 1-Benzyl-4-piperidinophthalazine and related compounds is ongoing, with studies exploring their potential applications in various fields. For example, derivatives of similar compounds have shown promise as potent BRD4 inhibitors with anti-breast cancer activity . Additionally, modifications of drugs like donepezil, which have a similar structure to 1-Benzyl-4-piperidinophthalazine, are being explored for their potential in treating neurodegenerative disorders .
Wirkmechanismus
Target of Action
The primary target of 1-Benzyl-4-piperidinophthalazine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
1-Benzyl-4-piperidinophthalazine interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The compound’s activity is enhanced by the presence of an alkyl or phenyl group at the nitrogen atom of benzamide .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetate. When ache is inhibited, acetylcholine accumulates in the synaptic cleft, prolonging its action on postsynaptic receptors . This results in enhanced cholinergic transmission, which can have various downstream effects depending on the specific location within the nervous system .
Result of Action
The inhibition of AChE by 1-Benzyl-4-piperidinophthalazine leads to an increase in acetylcholine levels in the cerebral cortex and hippocampus of rats . This increase in acetylcholine can enhance memory and cognitive function, making the compound potentially useful in the treatment of conditions like Alzheimer’s disease .
Eigenschaften
IUPAC Name |
1-benzyl-4-piperidin-1-ylphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-3-9-16(10-4-1)15-19-17-11-5-6-12-18(17)20(22-21-19)23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELQVCLPPTUHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.